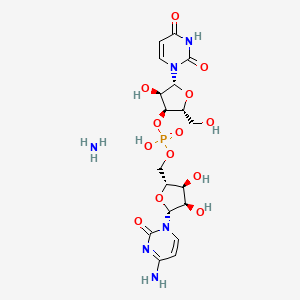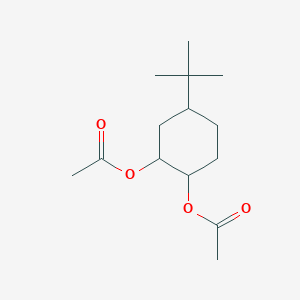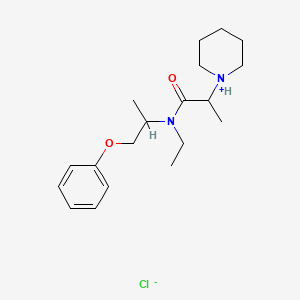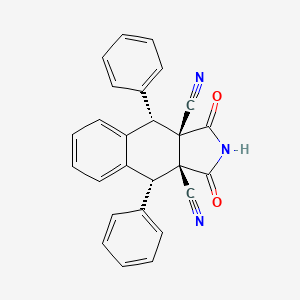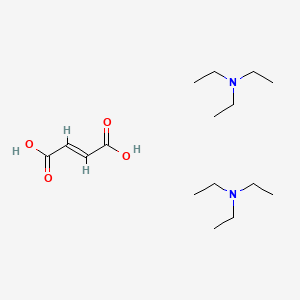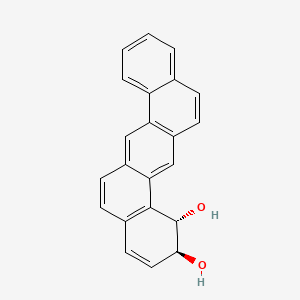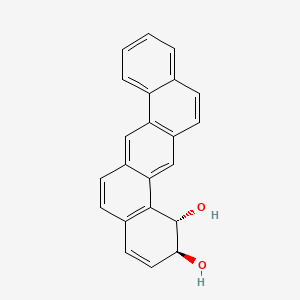
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms in a trans configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene typically involves the metabolic conversion of dibenz(a,h)anthracene. This process can be carried out using liver microsomes from rats pretreated with 3-methylcholanthrene . The hydroxyl groups of dibenz(a,h)anthracene trans-1,2-dihydrodiol are predominantly in quasi-axial conformations, which facilitates the formation of the desired dihydrodiol .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene undergoes several types of chemical reactions, including oxidation and epoxidation.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include vicinal dihydrodiol epoxides and tetrahydrotetrols .
Applications De Recherche Scientifique
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is primarily used in scientific research to study the metabolic pathways and carcinogenic potential of PAHs. It serves as a model compound to understand the formation of DNA adducts and the mutagenic effects of PAH metabolites . This compound is also used in studies involving high-performance liquid chromatography and mass spectrometry to identify and quantify PAH metabolites .
Mécanisme D'action
The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene involves its metabolic conversion to reactive intermediates, such as dihydrodiol epoxides. These intermediates can form covalent bonds with DNA, leading to the formation of DNA adducts. This process can result in mutations and potentially initiate carcinogenesis . The molecular targets involved in this mechanism include DNA and various enzymes involved in the metabolic activation of PAHs .
Comparaison Avec Des Composés Similaires
- trans-3,4-Dihydro-3,4-dihydroxychrysene
- trans-9,10-Dihydro-9,10-dihydroxybenzo(a)pyrene
Comparison: trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is unique due to its specific metabolic pathway and the formation of distinct dihydrodiol epoxides. Unlike other similar compounds, it predominantly forms tetrahydrotetrols as major products . This uniqueness makes it a valuable compound for studying the specific metabolic and carcinogenic pathways of dibenz(a,h)anthracene derivatives.
Propriétés
Numéro CAS |
66267-18-3 |
|---|---|
Formule moléculaire |
C22H16O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |
Clé InChI |
YNRNDZFOPXEGFK-RBBKRZOGSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
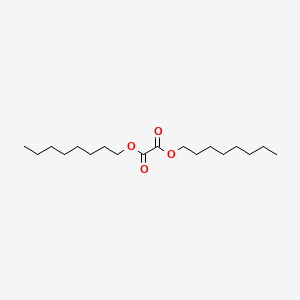
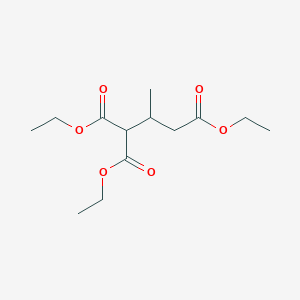
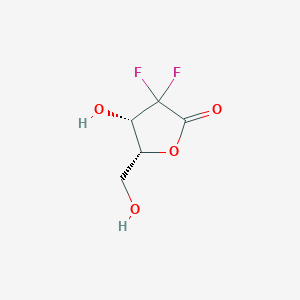
![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
